molecular formula C7H3N3OS B1272954 4-Isocyanato-2,1,3-benzothiadiazole CAS No. 342411-14-7

4-Isocyanato-2,1,3-benzothiadiazole

Cat. No. B1272954
CAS RN: 342411-14-7
M. Wt: 177.19 g/mol
InChI Key: HPZZFYLZFYDNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isocyanato-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C7H3N3OS . It has a molecular weight of 177.19 . It is also known as 2,1,3-Benzothiadiazol-4-yl isocyanate .


Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole derivatives, which include 4-Isocyanato-2,1,3-benzothiadiazole, can be achieved by Stille or Suzuki reactions . Another method involves the reaction of o-phenylenediamine with two equivalents of thionyl chloride in pyridine .


Molecular Structure Analysis

The molecular structure of 4-Isocyanato-2,1,3-benzothiadiazole consists of a benzene ring fused to a 1,2,5-thiadiazole . The InChI code for this compound is 1S/C7H3N3OS/c11-4-8-5-2-1-3-6-7 (5)10-12-9-6/h1-3H .


Chemical Reactions Analysis

2,1,3-Benzothiadiazole, a related compound, undergoes standard chemistry of aromatic compounds, forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared . Bromination of 2,1,3-Benzothiadiazole is commonly performed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole .


Physical And Chemical Properties Analysis

4-Isocyanato-2,1,3-benzothiadiazole is a powder that is stored at 4 degrees Celsius . It has a melting point of 81-85 degrees Celsius .

Scientific Research Applications

Material Science: Organic Electronics

4-Isocyanato-2,1,3-benzothiadiazole: is a crucial component in the synthesis of electronic materials due to its strong electron-withdrawing properties. It’s used in the development of photoluminescent compounds for organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors . The incorporation of this compound can significantly enhance the electronic properties of organic materials, making it a valuable asset in the advancement of flexible and lightweight electronic devices.

Life Science: Biochemical Research

In life sciences, 4-Isocyanato-2,1,3-benzothiadiazole serves as a building block for various biochemical compounds. It’s utilized in the synthesis of small molecules that can inhibit enzymes like rat liver methionine synthase, which is pivotal in understanding metabolic pathways and designing therapeutic agents .

Chemical Synthesis: Intermediate for Polymers

This compound is employed as an intermediate in the synthesis of polymers and other large molecules. Its reactivity with different functional groups allows for the creation of complex structures, which are essential in the production of high-performance materials with specific characteristics for industrial applications .

Chromatography: Analytical Techniques

In chromatography, 4-Isocyanato-2,1,3-benzothiadiazole can be used to modify stationary phases or as a derivatization agent to enhance the detection of various substances. Its unique properties can improve the separation and analysis of complex mixtures, aiding in the purification of compounds and the investigation of chemical compositions .

Analytical Research: Method Development

Analytical researchers utilize 4-Isocyanato-2,1,3-benzothiadiazole in the development of new analytical methods. Its predictable reactivity and stability under various conditions make it an ideal standard for calibrating instruments and validating methodologies, ensuring accuracy and precision in analytical measurements .

Pharmaceutical Applications: Drug Design

The isocyanate group in 4-Isocyanato-2,1,3-benzothiadiazole is reactive towards nucleophiles, which makes it a valuable compound in drug design and synthesis. It can be used to introduce bioactive moieties into drug molecules, potentially leading to the development of new medications with enhanced efficacy and reduced side effects .

Safety and Hazards

The safety information for 4-Isocyanato-2,1,3-benzothiadiazole indicates that it is associated with several hazards, including H302, H312, H315, H317, H319, H332, H334, H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P342+P311, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-isocyanato-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3OS/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZZFYLZFYDNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379953
Record name 4-Isocyanato-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342411-14-7
Record name 4-Isocyanato-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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